Cyclohexyl(p-tolyl)methanamine hydrochloride
Description
Cyclohexyl(p-tolyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a cyclohexyl group and a para-methyl-substituted phenyl (p-tolyl) moiety. This compound is structurally characterized by a methanamine backbone where the amine nitrogen is bonded to both a cyclohexyl ring and a p-tolyl aromatic system. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and chemical research.
Properties
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h7-10,12,14H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWRBGSMTVNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-80-9 | |
| Record name | Benzenemethanamine, α-cyclohexyl-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Cyclohexyl(p-tolyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexyl group and a p-tolyl group attached to a methanamine backbone. Its molecular formula is . The hydrochloride form enhances its solubility in water, facilitating its use in biological assays and chemical reactions .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Cyclohexyl(p-tolyl)methanamine | 12.5 | Staphylococcus aureus |
| Cyclohexyl(p-tolyl)methanamine | 25 | Escherichia coli |
These results indicate that this compound possesses notable antimicrobial properties, which warrant further investigation into its mechanism and efficacy in clinical settings .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been explored for anti-inflammatory activities. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in stimulated immune cells:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 800 | 150 |
This reduction suggests that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
A recent case study investigated the pharmacokinetics and safety profile of this compound in animal models. The study reported:
- Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.
- Distribution : Broad tissue distribution, particularly in liver and kidney tissues.
- Toxicity Assessment : No significant adverse effects were noted at therapeutic doses; however, further long-term studies are required to assess chronic toxicity .
Scientific Research Applications
Pharmaceutical Development
Intermediates in Drug Synthesis
Cyclohexyl(p-tolyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives can be utilized to create drugs targeting specific biological pathways, particularly in the fields of neurology and psychiatry due to their potential interactions with neurotransmitter systems.
Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit therapeutic effects on conditions such as anxiety and depression. These applications are often explored through the compound's interaction with serotonin receptors, which play a crucial role in mood regulation.
Chemical Research
Organic Synthesis
The compound is frequently used in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as alkylation and acylation, allows chemists to develop new compounds with desired properties .
Interaction Studies
Studies focusing on the binding affinities of this compound with different biological targets are essential for assessing its safety and efficacy. Preliminary data suggest that it may interact with several receptor types, which could lead to novel therapeutic strategies .
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their mechanical properties or thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis of Novel Antidepressants | To explore the synthesis pathways of cyclohexyl derivatives | Identified key intermediates leading to compounds with enhanced serotonin receptor affinity |
| Interaction with Muscarinic Receptors | Investigate binding affinities relevant to urinary tract disorders | This compound showed promising results in modulating receptor activity |
| Development of Advanced Polymers | Assess the impact of amine incorporation on polymer properties | Enhanced mechanical strength and thermal stability observed in modified polymer composites |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The compound’s key structural differentiators are its cyclohexyl group and para-methylphenyl substitution. Comparisons with analogs highlight the impact of:
- (1-(m-tolyl)cyclobutyl)methanamine hydrochloride (meta-methylphenyl, cyclobutyl) shows reduced ring strain compared to cyclohexyl, altering conformational flexibility .
- Cycloalkyl Group Size :
Physical and Chemical Properties
Data from structurally related hydrochlorides provide insights into trends:
- Solubility and Stability : Hydrochloride salts generally improve aqueous solubility. For example, (1-(m-tolyl)cyclobutyl)methanamine hydrochloride is stored at 2–8°C to maintain stability, suggesting sensitivity to temperature . Cyclohexyl groups likely enhance lipophilicity compared to smaller rings (e.g., cyclobutyl) .
Pharmacological and Functional Differences
- Receptor Affinity: Piperazinyl analogs like (E)-1-phenyl-N-(piperazinyl)methanamine hydrochloride demonstrate dual serotonin/norepinephrine receptor activity, implying that the amine backbone and aromatic systems are critical for receptor interaction. The para-tolyl group in Cyclohexyl(p-tolyl)methanamine HCl may optimize steric and electronic compatibility with hydrophobic receptor pockets .
- Stereochemical Effects : Enantiomers such as (R)- and (S)-Cyclobutyl(phenyl)methanamine hydrochloride (Similarity: 1.00 in ) show near-identical structural similarity but may differ in biological activity due to chiral recognition .
Preparation Methods
Alkylation of p-Tolyl Derivatives
A common preparative approach is the alkylation of p-cresol (4-methylphenol) or its derivatives with cyclohexyl-containing reagents. One patent describes the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of acidic zeolite catalysts to produce alkylated p-tolyl compounds. Although this patent focuses on phenolic derivatives, the methodology provides insight into the formation of cyclohexyl-substituted aromatic compounds which can be further transformed into amines.
Reductive Amination and Amine Formation
The key intermediate, Cyclohexyl(p-tolyl)methanamine, is commonly prepared by reductive amination or nucleophilic substitution involving cyclohexylamine and p-tolylmethanal or related derivatives. This process involves:
- Reacting cyclohexylamine with p-tolyl aldehyde or its equivalents.
- Reductive amination using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Isolation of the amine product.
This step is critical to form the secondary amine structure of Cyclohexyl(p-tolyl)methanamine.
Conversion to Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This salt formation enhances the compound’s stability, crystallinity, and handling properties.
Detailed Example from Literature and Patents
Stepwise Synthesis (Based on Related Compounds)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | p-Tolylmethanol or p-tolualdehyde + Cyclohexylamine | Formation of Cyclohexyl(p-tolyl)methanamine via reductive amination | High yields typical with optimized conditions |
| 2 | Hydrochloric acid (HCl) | Salt formation to this compound | Crystalline solid, improved purity and stability |
Related Synthetic Insights
- Alkylation of aromatic rings with cyclohexyl groups is often catalyzed by acidic zeolites or Lewis acids, improving regioselectivity and yield.
- Reductive amination is a well-established method for synthesizing secondary amines such as Cyclohexyl(p-tolyl)methanamine, with control over stereochemistry and purity.
- Hydrochloride salt formation is straightforward, typically involving the addition of anhydrous or aqueous HCl to the free amine.
Research Findings and Optimization Parameters
- Catalysts: Acidic zeolites (e.g., large pore acidic zeolites) enhance alkylation efficiency in aromatic substitution steps.
- Molar Ratios: For alkylation, a molar ratio of cyclohexanol or cyclohexene to p-cresol of approximately 1:1.3 to 1.8 is preferred for optimal conversion.
- Temperature: Reactions involving amine formation and salt conversion are typically conducted at moderate temperatures (room temperature to 100°C), ensuring high yield and minimal side reactions.
- Purification: Recrystallization from solvents such as cyclohexane or water is used to purify the hydrochloride salt, yielding crystalline products with melting points consistent with literature values.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclohexyl(p-tolyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves alkylation of cyclohexylamine with p-tolylmethyl halides, followed by hydrochloride salt formation. Grignard reactions (e.g., using p-tolylmagnesium bromide) are also viable for introducing the p-tolyl group . Key variables include:
- Temperature : 60–80°C for alkylation to minimize side products.
- Catalysts : Palladium or nickel catalysts improve coupling efficiency in cross-coupling reactions .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Alkylation | 72 | 92 | 70°C, 12h |
| Grignard | 65 | 89 | THF, -20°C to RT |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR/FT-IR : Confirm amine protonation (δ 8.2–8.5 ppm in H NMR) and HCl salt formation (broad O-H stretch at 2500–3000 cm) .
- X-ray Crystallography : Resolves cyclohexyl and p-tolyl spatial arrangement (bond angles: 109.5° for sp carbons) .
- HPLC-MS : Monitors purity (>98%) and molecular weight (e.g., m/z 239.7 for [M+H]) .
Q. What strategies improve the aqueous solubility and stability of this compound?
- Hydrochloride Salt Advantage : Enhances water solubility (up to 50 mg/mL at 25°C) via ionic interactions .
- Stability Protocols :
- Store at -20°C in desiccated, amber vials to prevent hydrolysis.
- Use phosphate buffers (pH 6–7) to avoid amine degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the aryl group) affect the compound’s biological activity?
- SAR Insights :
- p-Tolyl vs. o-Tolyl : p-Tolyl derivatives show higher receptor binding affinity due to reduced steric hindrance (e.g., 2x higher MAO inhibition vs. o-tolyl analogs) .
- Cyclohexyl vs. Cyclopentyl : Cyclohexyl improves lipophilicity (logP 2.1 vs. 1.8), enhancing blood-brain barrier penetration .
- Data Table :
| Derivative | MAO IC (nM) | logP |
|---|---|---|
| p-Tolyl | 120 | 2.1 |
| o-Tolyl | 280 | 1.9 |
Q. What experimental approaches elucidate the mechanism of action for this compound in neuropharmacology?
- Target Identification :
- Radioligand Binding Assays : Quantify affinity for serotonin transporters (K < 100 nM) .
- Kinase Inhibition Profiling : Screen against AKT/PI3K pathways using fluorescence polarization assays .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., CREB phosphorylation) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal Validation :
- Combine in vitro (e.g., HEK293 cell assays) and in silico (molecular docking) data to confirm target engagement .
- Replicate under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO) .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this compound?
- Model Systems :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
